(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
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Overview
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a thiophene ring
Mechanism of Action
Azetidinones
Azetidinones are a class of compounds that have been found to have various biological activities. For instance, some azetidinone derivatives have been identified as immunostimulating and antimicrobial agents .
Thiophenes
Thiophene is a heterocyclic compound that is found in many important drug molecules. It has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Attachment of the Thiophene Ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final step would involve the coupling of the azetidine and thiophene-containing intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. The presence of the azetidine ring and sulfonyl group suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique combination of functional groups makes it a versatile candidate for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone: Unique due to its specific combination of functional groups.
(3-(Methylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone: Similar but with a methyl group instead of an isobutyl group.
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(furan-2-yl)phenyl)methanone: Similar but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of an azetidine ring, a sulfonyl group, and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-13(2)12-24(21,22)16-10-19(11-16)18(20)15-7-5-14(6-8-15)17-4-3-9-23-17/h3-9,13,16H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSIDLNSPCGZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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